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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-(4-Hydroxyphenyl)Phthalimide scaffold has emerged as a versatile pharmacophore in

medicinal chemistry, exhibiting a wide spectrum of biological activities. Analogs of this core

structure have been synthesized and evaluated for their potential as anticancer, antimicrobial,

anti-inflammatory, and enzyme-inhibiting agents. This guide provides a comparative analysis of

the structure-activity relationships (SAR) of these analogs, supported by experimental data, to

aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity Data
The biological activities of various N-(4-Hydroxyphenyl)Phthalimide analogs are summarized

below. The data highlights the impact of different substitutions on the phthalimide and phenyl

rings on their therapeutic potential.

Anticancer Activity
The antiproliferative effects of N-(4-Hydroxyphenyl)Phthalimide analogs have been

evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50)

values indicate the potency of the compounds in inhibiting cancer cell growth.
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Compound
ID/Substitution

Cancer Cell Line IC50 (µM) Reference

N-Hydroxyphthalimide

(NHPI)

BT-20 (Breast

Carcinoma)
3.14 ± 0.06 [1]

N-Hydroxyphthalimide

(NHPI)

LoVo (Colon

Adenocarcinoma)
4.05 ± 0.12 [1]

N-Hydroxyphthalimide

(NHPI)

HT-29 (Colon

Adenocarcinoma)
11.54 ± 0.12 [1]

Phthalimide-based

thiazole (4c)
MV4-11 (Leukemia) 8.21 [2]

Phthalimide-based

thiazole (4c)
A549 (Lung Cancer) 25.57 [2]

Phthalimide-based

thiazole (4g)

MDA-MB-231 (Breast

Cancer)
9.66 [2]

Phthalimide-based

thiazole (4g)

UMUC-3 (Bladder

Cancer)
19.81 [2]

SAR Insights:

The introduction of an N-hydroxy group on the phthalimide ring demonstrates potent and

selective cytotoxicity against breast and colon cancer cell lines.[1]

The addition of a thiazole ring with specific substitutions on the phenyl moiety, such as a 4-

trifluoromethyl group (4c), leads to significant antiproliferative activity against leukemia and

lung cancer cells.[2]

A sulfonamide group on the phenyl ring of the phthalimide-based thiazole analog (4g) shows

high activity against breast and bladder cancer cell lines.[2]

Antimicrobial Activity
Analogs of N-(4-Hydroxyphenyl)Phthalimide have been tested for their efficacy against

various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key
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indicator of antimicrobial potency.

Compound
ID/Substitution

Microorganism MIC (µg/mL) Reference

Phthalimide aryl ester

(3b, R=Me)

Staphylococcus

aureus
128 [3]

Phthalimide aryl ester

(3b, R=Me)

Pseudomonas

aeruginosa
128 [3]

Phthalimide aryl ester

(3b, R=Me)
Candida tropicalis 128 [3]

Phthalimide aryl ester

(3b, R=Me)
Candida albicans 128 [3]

2-(1,3-dioxoisoindolin-

2-yl)-N-(4-

hydroxybenzyl)acetam

ide (4c)

Mycobacterium

tuberculosis
0.49 [4]

SAR Insights:

Phthalimide aryl esters, such as the methyl-substituted analog (3b), exhibit broad-spectrum

activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3]

The incorporation of a 4-hydroxybenzyl)acetamide moiety at the nitrogen of the phthalimide

ring (4c) results in exceptionally potent antitubercular activity.[4]

Anti-inflammatory Activity
The anti-inflammatory properties of these analogs are often assessed through their ability to

inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
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Compound
ID/Substitution

Enzyme IC50 (µM) Reference

Phthalimide derivative

(6a)
COX-2 0.18 [5]

Phthalimide derivative

(6b)
COX-2 0.24 [5]

Phthalimide derivative

(7a)
COX-2 0.28 [5]

Phthalimide derivative

(7b)
COX-2 0.36 [5]

N-phenyl-phthalimide

sulfonamide (3e)

LPS-induced

neutrophil recruitment
ED50 = 2.5 mg/kg [6]

SAR Insights:

Specific substitutions on the phthalimide scaffold, as seen in compounds 6a, 6b, 7a, and 7b,

can lead to potent and selective inhibition of the COX-2 enzyme.[5]

The presence of a sulfonyl-thiomorpholine moiety in the N-phenyl-phthalimide sulfonamide

analog (3e) demonstrates potent in vivo anti-inflammatory activity by inhibiting neutrophil

recruitment.[6]

Enzyme Inhibitory Activity
Beyond COX enzymes, N-(4-Hydroxyphenyl)Phthalimide analogs have been investigated as

inhibitors of other enzymes, such as carbonic anhydrases (CAs).
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Compound
ID/Substitution

Enzyme Ki (nM) Reference

Phthalimide-capped

benzenesulfonamide

(1)

hCA I 28.5 [7]

Phthalimide-capped

benzenesulfonamide

(1)

hCA II 2.2 [7]

SAR Insights:

Capping a benzenesulfonamide with a phthalimide moiety can result in potent inhibition of

human carbonic anhydrase isoforms I and II, with selectivity for hCA II.[7]

Experimental Protocols
Synthesis of N-(4-Hydroxyphenyl)Phthalimide Analogs
A general and widely used method for the synthesis of N-substituted phthalimides is the

condensation of phthalic anhydride with a primary amine.[8][9]

Materials:

Phthalic anhydride

Appropriately substituted 4-aminophenol or other primary amine

Toluene or glacial acetic acid (solvent)

para-Toluenesulfonic acid (PTSA) (catalyst, if using toluene)

Procedure (Conventional Heating):

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired

primary amine (e.g., 4-aminophenol).[8]
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Add a suitable solvent, such as toluene, along with a catalytic amount of PTSA (e.g., 0.1 eq).

[8] Alternatively, use glacial acetic acid as both the solvent and catalyst.[9]

Reflux the reaction mixture with stirring for several hours (e.g., 9 hours in toluene at 110°C).

[8]

Upon completion, cool the reaction mixture.

If using toluene, remove the solvent under reduced pressure. If using acetic acid, pour the

mixture into water to precipitate the product.[10]

Collect the crude product by filtration.

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column

chromatography.[8]

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:

Cancer cell lines

Culture medium

96-well plates

Test compounds (N-(4-Hydroxyphenyl)Phthalimide analogs)

MTT labeling reagent (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:
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Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow

them to adhere overnight.[11]

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 48 or 72 hours).[1][11]

After the incubation period, add 10-20 µL of MTT labeling reagent to each well and incubate

for 4 hours at 37°C.[11]

Remove the medium and add 100-150 µL of the solubilization solution to each well to

dissolve the formazan crystals.[11]

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

Calculate the percentage of cell viability and the IC50 value for each compound.

Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using

commercially available screening kits or by following established protocols. A common method

involves the fluorometric detection of Prostaglandin G2, an intermediate product generated by

the COX enzyme.[12]

Materials:

COX-1 and COX-2 enzymes (human recombinant)

COX Assay Buffer

COX Probe

COX Cofactor

Arachidonic Acid (substrate)

Test compounds
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96-well plate

Fluorometric microplate reader

Procedure (General Fluorometric Assay):

Prepare a reaction mixture containing the COX assay buffer, COX probe, and COX cofactor.

Add the test inhibitor at various concentrations to the designated wells of a 96-well plate.

Add the COX-2 enzyme to the wells.

Initiate the reaction by adding the arachidonic acid solution.

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and

an emission wavelength of 587 nm for 5-10 minutes.[12]

The rate of the reaction is determined from the linear portion of the kinetic curve.

Calculate the percentage of inhibition and the IC50 value for each compound.

Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and

experimental evaluation of N-(4-Hydroxyphenyl)Phthalimide analogs.
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Caption: General workflow for SAR studies of N-(4-Hydroxyphenyl)Phthalimide analogs.
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Caption: Proposed anticancer mechanism of action for N-Hydroxyphthalimide analogs.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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